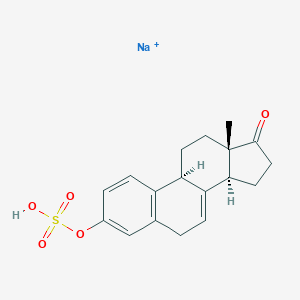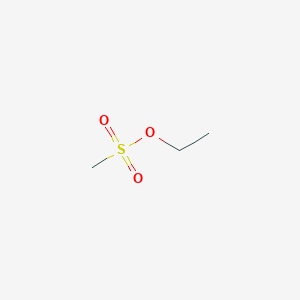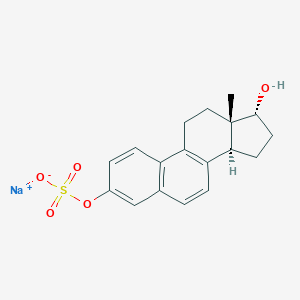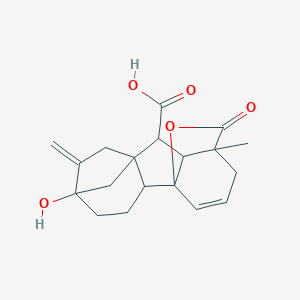
Gibberellin A95
Vue d'ensemble
Description
Gibberellin A95, also known as GA95, belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids . These are c19-gibberellins with a carboxyl group at the 6-position . It is a derivative of Gibberelic Acid and a stereoisomer of Gibberelin A5 .
Synthesis Analysis
This compound is produced by all vascular plants and several fungal and bacterial species that associate with plants as pathogens or symbionts . The sites of GA synthesis are usually inferred from the expression of biosynthesis genes . The enzymes gibberellin (GA) 20-oxidase and 3-oxidase are major sites of regulation in GA biosynthesis .
Molecular Structure Analysis
The molecular formula of this compound is C19H22O5 . The IUPAC name is 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo [9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid .
Chemical Reactions Analysis
Gibberellins are very active molecules even at very low concentrations . They stimulate both cell division and cell elongation . Gibberellins increase cell wall extensibility without acidification .
Physical And Chemical Properties Analysis
This compound is a solid substance . Its melting point is greater than 237°C .
Applications De Recherche Scientifique
Identification in Plant Extracts
Gibberellin A9, a phytohormone, has been identified in various plant extracts. For instance, it was conclusively identified in Norway spruce extracts through gas chromatography-mass spectrometry. This study highlights the presence and significance of gibberellin A9 in plant physiology (Odén, Andersson, & Gref, 1982).
Interaction with Plant Receptors
Gibberellin A9 is known for its role in controlling growth and developmental processes in plants. It interacts with specific plant receptors, like GIBBERELLIN INSENSITIVE DWARF1 (GID1), which regulate gene expression by influencing the degradation of transcriptional regulators. The understanding of this interaction is crucial in the field of plant biology and agriculture (Murase, Hirano, Sun, & Hakoshima, 2008).
Biosynthesis in Bacteria
Gibberellin A9's biosynthesis in bacteria has been a subject of interest, revealing convergent evolution across different organisms. The discovery of a biosynthetic pathway in bacteria, producing GA9, adds to our understanding of plant-microbe interactions and the evolution of metabolic pathways in different life forms (Nett, Montanares, Marcassa, Lu, Nagel, Charles, Hedden, Rojas, & Peters, 2017).
Role in Plant Development
Studies have shown the role of gibberellin A9 in plant development, such as regulating plant stature and influencing flowering and fruit development. This is particularly evident in experiments involving genetic manipulation or over-expression of related genes, which result in observable changes in plant growth and morphology (Dijkstra, Adams, Bhattacharya, Page, Anthony, Kourmpetli, Power, Lowe, Thomas, Hedden, Phillips, & Davey, 2008).
Metabolic Pathways in Plants
Gibberellin A9 is a key player in various metabolic pathways in plants. Its conversion and interconversion in different plant species provide insights into the complex hormonal regulation mechanisms in plant growth and development (Railton, 1977).
Molecular Cloning and Functional Expression
Research into the molecular cloning and functional expression of enzymes related to gibberellin A9 has provided insights into the gibberellin deactivation pathways. This is significant for understanding the biochemical processes governing plant growth and development (Thomas, Phillips, & Hedden, 1999).
Identification in Chromatography Studies
Gibberellin A9 has been identified and studied using techniques like chromatography, contributing to our knowledge of its role and presence in various plant species. This is essential for biochemical analysis and understanding the diversity of gibberellins in nature (Macmillan & Suter, 1963).
Mécanisme D'action
Target of Action
Gibberellin A95, like other gibberellins, primarily targets the DELLA transcriptional regulators . These regulators play a key role in plant developmental processes and defensive responses under adverse environmental conditions .
Mode of Action
The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family . When the levels of gibberellin increase, gibberellin molecules are more likely to bind to GID1 . This interaction with its targets leads to changes in plant growth and development.
Biochemical Pathways
This compound, like other gibberellins, is involved in various biochemical pathways that regulate many aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . The regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues is a major focus of current research .
Result of Action
The action of this compound results in modulation of diverse processes throughout plant growth and development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . It’s also involved in tuning a number of agronomically important traits, including plant stature, nutrient use efficiency, seed dormancy and germination, and tolerance to various abiotic and biotic stresses .
Action Environment
Environmental factors, including temperature, mechanical stimulation, abiotic and biotic stress, and the duration, intensity, and quality of light, have all been shown to affect gibberellin biosynthesis and inactivation . These factors can influence the action, efficacy, and stability of this compound, ultimately impacting plant growth and development.
Orientations Futures
Gibberellins have a continuously increasing interest in research because of their relevant role in the so-called “Green Revolution”, as well as their current and possible applications in crop improvement . Current research on gibberellin action is focused particularly on the function of DELLA proteins as regulators of gene expression .
Analyse Biochimique
Biochemical Properties
Gibberellin A95 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It belongs to the class of C19-gibberellin 6-carboxylic acids, which are C19-gibberellins with a carboxyl group at the 6-position
Cellular Effects
This compound influences various types of cells and cellular processes. It plays a role in plant development, including germination, stem elongation, leaf expansion, flowering, and fruit development . It affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It is involved in the signaling pathway of bioactive gibberellins, which depends on the proteolysis of their repressors, DELLA proteins . The repressor GA (RGA) DELLA protein represses plant growth, inflorescence, and flower and seed development .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Current research in plants is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
This compound is involved in the metabolic pathways of gibberellin biosynthesis. It interacts with various enzymes in these pathways
Transport and Distribution
This compound is transported and distributed within plant cells and tissues. Recent advances have been made in understanding gibberellin transport and distribution and their relevance to plant development . The exact transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are still being researched.
Subcellular Localization
It is known that gibberellin biosynthesis occurs in plastids
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Gibberellin A95 involves several steps, including the formation of the key intermediate compound ent-kaurene, which is then converted to the final product through several oxidation and cyclization reactions.", "Starting Materials": [ "Geranylgeranyl pyrophosphate", "Isopentenyl pyrophosphate", "Methylerythritol phosphate", "Pyridine", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "2,3-Dichloro-5,6-dicyano-1,4-benzoquinone", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methoxyamine hydrochloride", "N,N-Diisopropylethylamine", "Triethylamine", "Tetrahydrofuran", "Manganese dioxide", "Acetic acid", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Acetone", "Methanol", "Chloroform", "Sodium bicarbonate" ], "Reaction": [ "Formation of ent-kaurene from geranylgeranyl pyrophosphate and isopentenyl pyrophosphate via the MEP pathway", "Conversion of ent-kaurene to kaurenoic acid via oxidation with pyridine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Reduction of kaurenoic acid to kaurenol with sodium borohydride and acetic anhydride", "Conversion of kaurenol to kaurenal via oxidation with sodium periodate", "Reduction of kaurenal to kaurenol with sodium borohydride and acetic acid", "Conversion of kaurenol to gibberellin A12-aldehyde via oxidation with sodium periodate", "Conversion of gibberellin A12-aldehyde to gibberellin A12 via reduction with sodium borohydride and acetic acid", "Conversion of gibberellin A12 to gibberellin A95 via oxidation with manganese dioxide and acetic acid" ] } | |
Numéro CAS |
78259-50-4 |
Formule moléculaire |
C19H22O5 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,6,11-13,23H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 |
Clé InChI |
UXLXLQYIDWLPKX-KQBHUUJHSA-N |
SMILES isomérique |
C[C@@]12CC=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O |
SMILES |
CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
SMILES canonique |
CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
Autres numéros CAS |
78259-50-4 |
Description physique |
Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene, gibb-3-ene-1,10-dicarboxylic Acid Deriv.; GA95; NSC 224287 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)
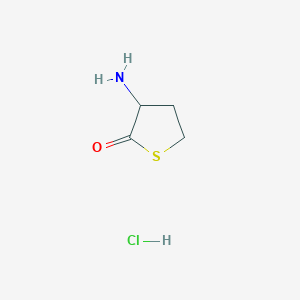
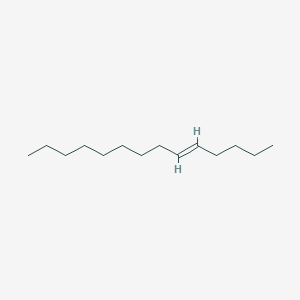
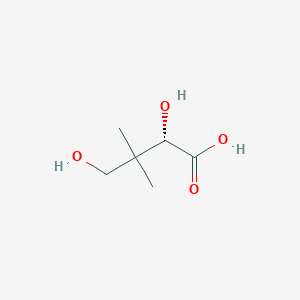
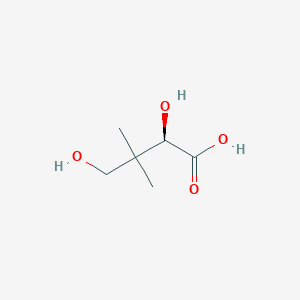
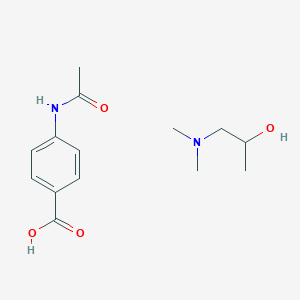
![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)


